molecular formula C8H16N2OS B1462581 3-amino-N-methyl-N-(thiolan-3-yl)propanamide CAS No. 1095531-81-9

3-amino-N-methyl-N-(thiolan-3-yl)propanamide

Cat. No.: B1462581
CAS No.: 1095531-81-9
M. Wt: 188.29 g/mol
InChI Key: JYRFJZJIZBJBDV-UHFFFAOYSA-N
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Description

3-amino-N-methyl-N-(thiolan-3-yl)propanamide is a useful research compound. Its molecular formula is C8H16N2OS and its molecular weight is 188.29 g/mol. The purity is usually 95%.
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Biological Activity

3-Amino-N-methyl-N-(thiolan-3-yl)propanamide is a compound with potential biological activity, primarily derived from its unique structural features that include an amino group, a methyl group, and a thiolane ring. This article examines its biological activities, mechanisms of action, and relevant case studies based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N2OSC_8H_{15}N_2OS, with a molecular weight of approximately 185.28 g/mol. The compound's structure consists of:

  • Amino Group : Imparts basic properties and potential for hydrogen bonding.
  • Methyl Group : Contributes to lipophilicity, influencing membrane permeability.
  • Thiolane Ring : May participate in redox reactions and interact with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds featuring thiolane rings have shown promise against various bacterial strains.
  • Antioxidant Properties : The presence of sulfur in the thiolane ring may contribute to antioxidant mechanisms.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways.

The biological activity of this compound may involve:

  • Interaction with Enzymes : The compound may inhibit or modulate the activity of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : Possible binding to cellular receptors, affecting signal transduction pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds. Below are summarized findings relevant to the understanding of this compound:

StudyCompoundBiological ActivityFindings
Thiolane DerivativeAntimicrobialShowed significant inhibition against Gram-positive bacteria.
Methylated ThiolaneAntioxidantDemonstrated scavenging activity against reactive oxygen species (ROS).
Amino-thiolane CompoundEnzyme InhibitionInhibited enzyme activity in metabolic assays by over 50%.

Discussion

The unique structural characteristics of this compound suggest potential for various biological applications. Its ability to interact with enzymes and receptors could be harnessed for therapeutic purposes, particularly in antimicrobial and antioxidant contexts.

Q & A

Q. What are the key synthetic routes for 3-amino-N-methyl-N-(thiolan-3-yl)propanamide, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis typically involves multi-step reactions, including cyclization to form the thiolane (tetrahydrothiophene) ring and subsequent amidation. For example, thiolan-3-yl intermediates are often prepared via cyclization of mercapto alcohols or thiols under acidic conditions . Amidation steps may use carbodiimide coupling agents (e.g., HATU) or activated esters. Optimization requires monitoring reaction kinetics, solvent polarity (e.g., DMF vs. THF), and temperature to minimize side products like over-alkylation or hydrolysis .

Q. How can polarized IR linear-dichroic (IR-LD) spectroscopy aid in structural characterization of this compound?

Basic Research Focus
IR-LD spectroscopy, combined with ab initio calculations, resolves vibrational modes and confirms conformational stability in oriented crystals. For propanamide derivatives, key bands include N-H stretching (3300–3100 cm⁻¹), amide I (C=O, ~1650 cm⁻¹), and thiolane ring vibrations (C-S, ~700 cm⁻¹). This method validates hydrogen-bonding networks and compares favorably with single-crystal XRD data .

Q. What statistical methods are appropriate for analyzing substrate efficiency in enzyme assays involving this compound?

Advanced Research Focus
When evaluating enzyme-substrate interactions (e.g., β-alanyl aminopeptidase assays), use ANOVA to identify significant variance between substrates, followed by pairwise t-tests (assuming equal/unequal variance via F-tests). For example, 3-amino-N-(3-fluorophenyl)propanamide showed higher VOC product yield than 3-amino-N-(4-methylphenyl)propanamide (p < 0.05) . Calibration curves and LOD/LOQ metrics further validate analytical sensitivity.

Q. How does the thiolane ring influence receptor binding in biological studies?

Advanced Research Focus
The thiolane ring’s sulfur atom and puckered conformation enhance hydrophobic interactions with protein pockets. In Bcl-2 family protein inhibitors (e.g., BFL1), the thiolan-3-yl group stabilizes covalent binding via hydrogen bonding with residues like Asp108 and Tyr101 . Molecular dynamics simulations (MD) and docking studies (e.g., AutoDock Vina) can quantify binding affinities (ΔG) and residence times.

Q. What contradictions arise in comparative studies of propanamide derivatives, and how are they resolved?

Advanced Research Focus
Contradictions may stem from substrate specificity in enzyme assays. For instance, 3-amino-N-phenylpropanamide and 3-amino-N-(3-fluorophenyl)propanamide showed statistically similar activity (p > 0.05) despite differing electronic profiles. Resolution involves mechanistic studies (e.g., isotope labeling for kinetic isotope effects) and MD simulations to assess steric/electronic contributions .

Q. What analytical techniques are critical for purity assessment during synthesis?

Basic Research Focus
HPLC (C18 columns, UV detection at 254 nm) and LC-MS (ESI+) quantify purity and detect by-products like unreacted amines or hydrolyzed acids. NMR (¹H/¹³C) confirms regioselectivity, e.g., distinguishing N-methyl vs. N-thiolan-3-yl groups via chemical shifts (δ 2.8–3.1 ppm for N-CH₃) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

Advanced Research Focus
Systematic SAR studies vary substituents on the phenyl or thiolane rings. For example:

  • Electron-withdrawing groups (e.g., -F) increase electrophilicity, enhancing enzyme substrate turnover .
  • Methylation of the amide nitrogen reduces metabolic degradation .
    High-throughput screening (HTS) and QSAR models (e.g., CoMFA) prioritize candidates for synthesis.

Q. What safety protocols are essential when handling this compound in vitro?

Basic Research Focus
Follow GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles (P280) .
  • Ventilation : Use fume hoods to avoid inhalation (H333).
  • Spill management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does this compound interact with G-protein-coupled receptors (GPCRs) like GPR183?

Advanced Research Focus
In inflammatory bowel disease (IBD) models, propanamide derivatives act as chemotactic receptor modulators. Competitive binding assays (e.g., TR-FRET) with 7α,25-dihydroxycholesterol (endogenous ligand) quantify IC₅₀ values. Mutagenesis studies (e.g., Ala-scanning) identify critical residues (e.g., Arg2.60) for ligand docking .

Q. What computational tools predict metabolic pathways for this compound?

Advanced Research Focus
Software like Schrödinger’s MetaboTracker or ADMET Predictor™ simulates Phase I/II metabolism. Key pathways include:

  • Oxidation : Cytochrome P450-mediated hydroxylation of the thiolane ring.
  • Conjugation : Glucuronidation of the primary amine .
    In vitro microsomal assays (human liver microsomes + NADPH) validate predictions.

Properties

IUPAC Name

3-amino-N-methyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-10(8(11)2-4-9)7-3-5-12-6-7/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRFJZJIZBJBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-amino-N-methyl-N-(thiolan-3-yl)propanamide
3-amino-N-methyl-N-(thiolan-3-yl)propanamide
3-amino-N-methyl-N-(thiolan-3-yl)propanamide
3-amino-N-methyl-N-(thiolan-3-yl)propanamide
3-amino-N-methyl-N-(thiolan-3-yl)propanamide

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